2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid
Description
2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid is a sulfonamide-containing acetic acid derivative characterized by a phenylethenesulfonamido moiety linked to a glycylglycine-like backbone. These analogs share a common acetamido-acetic acid scaffold but differ in substituents, which influence reactivity, stability, and bioactivity.
Properties
Molecular Formula |
C12H14N2O5S |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
2-[[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H14N2O5S/c15-11(13-9-12(16)17)8-14-20(18,19)7-6-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,13,15)(H,16,17)/b7-6+ |
InChI Key |
RNZRVTZGMJXIGG-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid involves multiple steps, including the reaction of phenylethenesulfonamide with acetamidoacetic acid under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The following table highlights structural differences among analogs:
Key Observations :
Key Observations :
- Higher Yields: Phenoxy-substituted analogs show near-quantitative yields (93–99%), attributed to stabilized intermediates during cyclization.
- Melting Points: Lower melting points for phenoxy derivatives (127–138°C) compared to sulfonamides (e.g., 133–135°C for phenylsulfonamido esters ) suggest reduced crystallinity due to bulky substituents.
Enzyme Inhibition
Phenoxyacetic acid derivatives exhibit aminopeptidase-M (AP-M) inhibitory activity:
- Compound 15 (2-{4-[2-(2-oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid): IC₅₀ = 449.5 μM, Ki = 243.6 μM .
- SAR Insight : Larger azacycloalkyl rings (e.g., 7-membered in compound 15) enhance inhibition compared to 5-membered pyrrolidinyl analogs .
Antimicrobial Potential
Sulfonamido analogs (e.g., 2-[2-(phenylsulfonamido)acetamido]acetic acid derivatives ) show anti-inflammatory and antimicrobial activity, though specific data for the target compound are lacking.
Biological Activity
2-[2-(2-Phenylethenesulfonamido)acetamido]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in biomedical research.
Synthesis
The synthesis of this compound involves several chemical reactions that modify the acetic acid backbone to introduce the sulfonamide and phenyl groups. The general synthetic pathway includes:
- Formation of the Sulfonamide : The sulfonamide group is introduced through a reaction between an amine and a sulfonyl chloride.
- Acetamide Formation : The acetamide functionality is added by reacting acetic anhydride with the sulfonamide derivative.
- Final Acetic Acid Derivation : The final structure is achieved through hydrolysis and purification processes.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. A study on substituted (2-phenoxyphenyl)acetic acids demonstrated that halogen substitutions in the phenoxy ring enhanced anti-inflammatory effects while maintaining low ulcerogenic potential . This suggests that structural modifications can optimize therapeutic efficacy while minimizing side effects.
Case Studies
Several case studies provide insights into the biological activities of related compounds:
- Case Study on Flavone Acetic Acid (FAA) :
- Clinical Trials on Anti-inflammatory Agents :
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in developing effective derivatives of acetic acids. Key findings include:
- Compounds with specific substitutions can significantly enhance biological activity while reducing toxicity.
- The mechanism of action often involves modulation of inflammatory pathways and direct antimicrobial activity against pathogens.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Potency (IC50) | Notes |
|---|---|---|---|
| This compound | Anti-inflammatory | TBD | Potential based on structural similarity |
| Flavone Acetic Acid | Cytotoxicity | 250 µg/ml | Limited effectiveness in colon cancer |
| Substituted (2-phenoxyphenyl)acetic acids | Anti-inflammatory | Low Ulcerogenic | Enhanced activity with halogen substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
